Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxyl derivatives, and substituted methoxyphenyl derivatives.
Scientific Research Applications
Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole: This compound shares the brominated methoxyphenyl group but has a thiazole core instead of a quinoline core.
Quinoline Derivatives: Other quinoline derivatives with different substituents can be compared to highlight the unique properties of the target compound.
Uniqueness
Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its brominated methoxyphenyl group and hexahydroquinoline core contribute to its distinct chemical behavior and applications.
Biological Activity
Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 347315-56-4) is a synthetic compound belonging to the class of hexahydroquinolines. Its unique structure suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molar mass of approximately 434.32 g/mol. The compound features a bromo-substituted phenyl group and a carboxylate functional group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H24BrNO4 |
Molar Mass | 434.32 g/mol |
CAS Number | 347315-56-4 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. Key areas of interest include:
- Anticancer Activity : Initial studies have shown that derivatives of hexahydroquinolines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo have demonstrated significant activity against breast cancer cell lines (MCF7) .
- Anti-inflammatory Effects : Research indicates that certain hexahydroquinoline derivatives can modulate inflammatory pathways. The compound's structure may facilitate interactions with specific receptors involved in inflammatory responses.
- Neuroprotective Properties : Some studies suggest that related compounds may exert neuroprotective effects by targeting neuroinflammatory processes, potentially offering therapeutic avenues for neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications in the phenyl ring and the alkyl substituents can significantly affect potency and selectivity for biological targets.
Key Findings from SAR Studies:
- Bromine Substitution : The presence of bromine at the 5-position of the phenyl ring enhances the lipophilicity and may improve receptor binding affinity.
- Alkyl Chain Length : Variations in the propyl chain length have been correlated with changes in solubility and metabolic stability.
Case Studies
Several case studies provide insights into the pharmacological potential of this compound:
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various hexahydroquinoline derivatives on MCF7 cells. The results indicated that compounds with similar structural motifs to propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo exhibited IC50 values in low micromolar ranges, suggesting substantial anticancer potential .
- Inhibition of Inflammatory Pathways : Another study explored the anti-inflammatory properties of related compounds in murine models of inflammation. The findings showed significant reductions in pro-inflammatory cytokines when treated with these derivatives, indicating a potential mechanism for their therapeutic action .
- Neuroprotective Effects : Research focused on neuroprotective mechanisms revealed that some hexahydroquinoline derivatives could inhibit neuronal apoptosis induced by oxidative stress . This suggests a promising role for these compounds in treating neurodegenerative conditions.
Properties
IUPAC Name |
propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO4/c1-4-10-27-21(25)18-12(2)23-15-6-5-7-16(24)20(15)19(18)14-11-13(22)8-9-17(14)26-3/h8-9,11,19,23H,4-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFQAFXGCXYBKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=C(C=CC(=C3)Br)OC)C(=O)CCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386793 | |
Record name | ST052364 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5850-28-2 | |
Record name | ST052364 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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